3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the fused heterocyclic ring system. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: The imidazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include substituted imidazopyridines, which can exhibit diverse biological activities.
Scientific Research Applications
3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a GABA A receptor agonist, influencing neurotransmission.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. Additionally, the compound can inhibit enzymes such as aromatase, impacting hormone synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Studied for its potential in treating cardiovascular diseases.
Uniqueness
3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N4 |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3a,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C6H8N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-5H,(H2,7,8)(H,9,10) |
InChI Key |
KABBHOGXMMTQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2C1NC=N2)N |
Origin of Product |
United States |
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